molecular formula C10H16BN3O2 B1399328 (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid CAS No. 1286778-37-7

(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Cat. No. B1399328
M. Wt: 221.07 g/mol
InChI Key: FJDRTVXGKCZBAQ-UHFFFAOYSA-N
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Description

“(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H16BN3O2 . It has a molecular weight of 221.07 g/mol . This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves Suzuki-Miyaura cross-coupling reactions . For example, a Suzuki coupling reaction was used to produce intermediates in the synthesis of a related compound . The intermediates were then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce the key intermediates . The final compounds were obtained through a deprotection reaction .


Molecular Structure Analysis

The InChI code for “(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid” is InChI=1S/C10H16BN3O2/c1-13-2-4-14 (5-3-13)10-6-9 (11 (15)16)7-12-8-10/h6-8,15-16H,2-5H2,1H3 . The Canonical SMILES for this compound is B (C1=CC (=CN=C1)N2CCN (CC2)C) (O)O .


Physical And Chemical Properties Analysis

The computed properties of “(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid” include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 59.8 Ų . The compound has a complexity of 222 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Suzuki Cross-Coupling Reactions : Halopyridinylboronic acids, including variants similar to (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid, are pivotal in Suzuki cross-coupling reactions. They serve as crystalline partners that undergo Pd-catalyzed coupling with aryl halides, enabling the synthesis of new pyridine libraries (Bouillon et al., 2003).

  • Formation of Novel Pyridines : These boronic acids are synthesized through regioselective halogen–metal exchange and triisopropylborate quenching, starting from dihalopyridines. They play a critical role in generating novel pyridine compounds (Bouillon et al., 2002).

Pharmaceutical Research

  • Antimicrobial Agent Synthesis : Compounds with a structure similar to (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid have been used in synthesizing antimicrobial agents. These compounds undergo metabolic transformations to form piperazinyl derivatives, which have potential applications in treating microbial infections (Uno et al., 1993).

  • Development of PET Agents for Neuroinflammation : Similar compounds have been synthesized for use as potential PET (Positron Emission Tomography) agents. These agents are designed for imaging specific enzymes in neuroinflammation scenarios, demonstrating their utility in neurological research and diagnostics (Wang et al., 2018).

  • Cancer and Tuberculosis Research : Derivatives of pyridinyl-boronic acid have been incorporated into anti-cancer and anti-TB agents. The use of such compounds in palladium-catalyzed Suzuki–Miyaura borylation reactions signifies their importance in developing treatments for these diseases (Sanghavi et al., 2022).

  • Synthesis of Isothiazolopyridine Derivatives : The compound's structure is integral to synthesizing isothiazolopyridine derivatives, which have shown potential as analgesics. This indicates its role in developing new pain management therapies (Karczmarzyk & Malinka, 2008).

properties

IUPAC Name

[5-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BN3O2/c1-13-2-4-14(5-3-13)10-6-9(11(15)16)7-12-8-10/h6-8,15-16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDRTVXGKCZBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735040
Record name [5-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

CAS RN

1286778-37-7
Record name [5-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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